Monodictyquinone A

Description

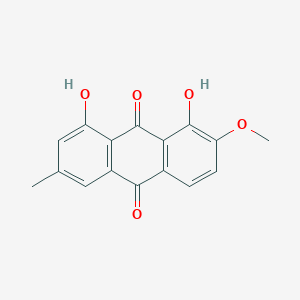

Monodictyquinone A is a bioactive anthraquinone derivative first isolated from the marine-derived fungus Monodictys sp., associated with the sea urchin Anthocidaris crassispina collected from Toyama Bay, Japan . Structurally, it is identified as 1,8-dihydroxy-2-methoxy-6-methylanthraquinone, featuring a trisubstituted anthraquinone core with distinct hydroxyl, methoxy, and methyl functional groups . This compound exhibits notable antimicrobial activity, particularly against Bacillus subtilis, Escherichia coli, and Candida albicans, with inhibition zone diameters of 15.0, 15.0, and 11.0 mm, respectively, at 10.0 mg/disk . Its marine fungal origin and potent bioactivity make it a promising candidate for drug discovery.

Properties

Molecular Formula |

C16H12O5 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

1,8-dihydroxy-2-methoxy-6-methylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O5/c1-7-5-9-12(10(17)6-7)16(20)13-8(14(9)18)3-4-11(21-2)15(13)19/h3-6,17,19H,1-2H3 |

InChI Key |

OOGRUKBFJVRVRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)OC |

Synonyms |

monodictyquinone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Anthraquinones

*Drug-likeness evaluated via Muegge, Ghose, Veber, Egan, and Lipinski rules .

Key Findings

Antimicrobial Superiority: this compound demonstrates broader-spectrum antimicrobial activity compared to Compound 208, which shows weak antifungal effects . Its potency against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria is unmatched among the listed analogues.

Structural-Activity Relationships: The 1,8-dihydroxy substitution pattern in this compound and Chrysophanol correlates with antimicrobial efficacy, whereas additional hydroxyl groups (e.g., in Compound 206) may enhance enzymatic inhibition . Methoxy and methyl groups in this compound likely improve membrane permeability, contributing to its bioactivity .

Drug Development Potential: this compound meets all drug-likeness criteria, unlike Phaseolorin I and Compound 208, which lack reported pharmacokinetic data .

Contradictions and Limitations

- While this compound and Chrysophanol share structural motifs, Chrysophanol’s terrestrial origin limits direct marine ecological comparisons .

- Phaseolorin I’s inactivity in cytotoxicity assays highlights the importance of substitution patterns in anthraquinone bioactivity .

Q & A

Q. What ethical guidelines apply when studying this compound’s ecological impacts?

- Methodological Answer : For field studies, follow Nagoya Protocol guidelines for biodiversity access and benefit-sharing. In lab-based ecotoxicity assays, use OECD/ISO standards (e.g., Daphnia magna acute toxicity tests). Disclose funding sources and potential conflicts of interest (e.g., patent applications) in authorship declarations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.